N-Desmethyl N-Benzyloxycarbonyltropan-3alpha-yl-(2-chloro-2,2-diphenyl)acetate
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Overview
Description
Preparation Methods
The synthesis of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine involves multiple steps, typically starting with the preparation of the core nortropine structure
Chemical Reactions Analysis
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl and 2-chloro-2,2-diphenylacetyl groups, leading to the formation of various substituted products
Scientific Research Applications
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine is utilized in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: While not widely used industrially, it serves as a reference material in various analytical applications
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine involves its interaction with specific molecular targets. The benzyloxycarbonyl and 2-chloro-2,2-diphenylacetyl groups play crucial roles in its reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Tropine: Similar in structure but with different reactivity and applications.
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Atropine: Another related compound with distinct pharmacological properties.
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Scopolamine: Used in different research contexts, highlighting the uniqueness of each compound
Properties
Molecular Formula |
C29H28ClNO4 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
benzyl (1S,5R)-3-(2-chloro-2,2-diphenylacetyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C29H28ClNO4/c30-29(22-12-6-2-7-13-22,23-14-8-3-9-15-23)27(32)35-26-18-24-16-17-25(19-26)31(24)28(33)34-20-21-10-4-1-5-11-21/h1-15,24-26H,16-20H2/t24-,25+,26? |
InChI Key |
YUPRDOLGTAIHFD-IQCGEYIDSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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